molecular formula C6H26O8 B7884062 Pinacol hexahydrate CAS No. 6091-58-3

Pinacol hexahydrate

Cat. No. B7884062
Key on ui cas rn: 6091-58-3
M. Wt: 226.27 g/mol
InChI Key: LEQNJUZEJVNIIP-UHFFFAOYSA-N
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Patent
US04003426

Procedure details

In forming the structure of this example, the vinyl ester resin (available from The Dow Chemical Company under the tradename Derakane 411-45), the anhydrous pinacol and the water were preheated to about 52° C. The anhydrous pinacol and benzoyl peroxide were then dissolved in the vinyl ester resin with vigorous agitation. The water was then rapidly added with vigorous agitation continuing for a period of about 20 minutes to form an emulsion of pinacol hexahydrate in the resin. Thereafter, the dimethyl toluidine was added while mixing to form the final composition which was then poured into a mold. The composition set up quickly in the mold to form a rigid structure with the pinacol hexahydrate dispersed therein.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]([OH:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].C(OOC(=O)C1C=CC=CC=1)(=[O:16])C1C=CC=CC=1>O>[OH2:1].[OH2:16].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH:1][C:2]([C:5]([OH:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3] |f:3.4.5.6.7.8.9|

Inputs

Step One
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
vinyl ester
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In forming the structure of this example
CUSTOM
Type
CUSTOM
Details
were preheated to about 52° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O.O.O.O.O.O.OC(C)(C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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